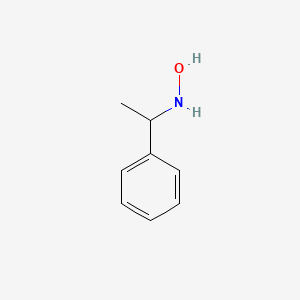

1-Benzhydryl-3-methyleneazetidine

説明

1-Benzhydryl-3-methyleneazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. The benzhydryl group attached to the azetidine ring indicates the presence of a diphenylmethane moiety, which is known to influence the chemical and physical properties of the molecule. The methylene bridge in the 3-position of the azetidine ring suggests potential reactivity at this site, which could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in several studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one has been achieved, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at the C-2 and C-4 positions . This process involves imination followed by alkylation under kinetic conditions and subsequent hydrolysis. Additionally, alternative methods for synthesizing azetidine derivatives, such as 1,3,3-trinitroazetidine, have been developed using N-sulfonyl-3-(hydroxyimino)azetidines as intermediates, which could potentially be adapted for the synthesis of 1-benzhydryl-3-methyleneazetidine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis, as demonstrated in the confirmation of the structure and stereochemistry of azetidinols related to 1-benzhydryl-3-methyleneazetidine . Quantum chemical computations, including molecular structure and vibrational frequencies, can also provide insights into the molecular structure of azetidine derivatives .

Chemical Reactions Analysis

Azetidine derivatives are known to participate in various chemical reactions. The presence of a methylene group at the 3-position in 1-benzhydryl-3-methyleneazetidine suggests potential reactivity, such as nucleophilic addition or substitution reactions. The synthesis of azetidine derivatives often involves the formation of imino intermediates, which can undergo further transformations, including alkylation and reduction . The reactivity of the azetidine ring can also be influenced by the substituents present, which can dictate the outcome of the chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as the benzhydryl group can affect properties like solubility, melting point, and stability. Spectroscopic methods, including IR, NMR, and MS, are commonly used to determine these properties and to confirm the identity of azetidine derivatives . Additionally, quantum chemical calculations can predict properties such as electronic absorption, HOMO-LUMO gaps, and molecular electrostatic potential, which are relevant for understanding the reactivity and interactions of the molecule .

科学的研究の応用

Synthesis and Beta-Lactamase Inhibitory Properties

1-Benzhydryl-3-methyleneazetidine derivatives have shown promising applications in inhibiting bacterial beta-lactamases. A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, which demonstrated potent inhibition of various bacterial beta-lactamases, indicating its potential use in combating antibiotic resistance (Micetich et al., 1987).

Alkyne Activation and Synthetic Applications

The compound has been utilized in the activation of alkynes for synthetic applications. For instance, Martínez and Howell (2000) reported the synthesis of 2-Methyleneazetidines through the reaction of β-lactams with dimethyltitanocene, demonstrating its role in efficient synthetic conversions (Martínez & Howell, 2000).

Novel Syntheses of 1,3,3-Trinitroazetidine

Katritzky et al. (1994) explored alternative methods for synthesizing 1,3,3-trinitroazetidine (TNAZ) from epichlorohydrin and benzhydrylamine, employing 1-Benzhydryl-3-methyleneazetidine as a precursor. This study represents an advancement in the synthesis of TNAZ, a compound with potential applications in energetic materials (Katritzky et al., 1994).

Antimicrobial and Anticancer Applications

Research has also delved into the antimicrobial and anticancer applications of 1-Benzhydryl-3-methyleneazetidine derivatives. A study by Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated them as inhibitors of MDA-MB-231 human breast cancer cell proliferation, indicating their potential in cancer treatment (Kumar et al., 2007).

Safety and Hazards

The safety data sheet for “1-Benzhydryl-3-methyleneazetidine” suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name |

1-benzhydryl-3-methylideneazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQTAVKWSGAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456969 | |

| Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-methyleneazetidine | |

CAS RN |

40569-55-9 | |

| Record name | 1-BENZHYDRYL-3-METHYLENEAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)